CID 137958591
Description
No direct information about CID 137958591 is provided in the evidence. The term "CID" typically refers to a PubChem Compound Identifier, but none of the documents explicitly describe its structure, properties, or applications. For example:
Recommendation: To proceed, the compound’s IUPAC name, molecular formula, and structural data (e.g., NMR, mass spectrum) are required. These details are critical for identifying analogs and conducting comparisons.
Properties
IUPAC Name |
ethyl 2-[3-(aminomethyl)oxetan-3-yl]acetate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO3.C2H2O4/c2*1-2-12-7(10)3-8(4-9)5-11-6-8;3-1(4)2(5)6/h2*2-6,9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJIQJZGZPWRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)CN.CCOC(=O)CC1(COC1)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general guidelines for comparative analysis can be inferred:
a. Structural Analogs
- Example from : Oscillatoxin derivatives (e.g., 30-methyl-oscillatoxin D, CID 185389) share a core macrocyclic lactone structure but differ in substituents (e.g., methyl groups) .
- Methodology : Compare substituents, stereochemistry, and functional groups using spectroscopic data (e.g., GC-MS, NMR) and computational modeling.
b. Functional Analogs
- Example from : Compounds with similar applications (e.g., antimicrobial, anticancer) should be compared based on efficacy (e.g., IC50 values), toxicity, and mechanistic pathways .
c. Data Table Framework
Critical Limitations in the Evidence
- Lack of Primary Data: No structural, spectral, or bioactivity data for this compound are provided.
- Focus on Manuscript Guidelines : –12 emphasize formatting rules (e.g., tables, references) but lack chemical data .
- Mismatched Analogs : describes oscillatoxins, which are unrelated to this compound based on available information .
Recommendations for Further Research
Access PubChem Database : Retrieve this compound’s entry for structural and property data.
Literature Review : Search SciFinder, Reaxys, or PubMed for peer-reviewed studies on this compound.
Experimental Validation: Conduct comparative assays (e.g., cytotoxicity, solubility) against known analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
